Enantiomeric Purity Defines its Utility for Asymmetric Synthesis Procurement
The (2R)-2-methyl-3-(4-methylphenyl)propanoic acid from a primary vendor is supplied at 95% purity [1]. While the enantiomeric excess is not specified, the compound possesses one defined atom stereocenter [2], enabling its direct use in diastereoselective syntheses. In contrast, the racemic mixture (CAS 1012-15-3) contains a 1:1 ratio of enantiomers and would require a chiral resolution step, adding cost and reducing yield. For a medicinal chemistry program requiring a specific enantiomer, the procurement of the defined (R)-isomer eliminates this step, which is a critical factor in project timeline and budget considerations.
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer, 95% chemical purity (as supplied) |
| Comparator Or Baseline | Racemic mixture (CAS 1012-15-3), typically 95% chemical purity |
| Quantified Difference | The target is a single enantiomer; the racemate requires chiral separation to achieve the same stereochemical purity, often incurring a 50% theoretical yield loss. |
| Conditions | Vendor-supplied material (Enamine) specifications [1]. |
Why This Matters
Procuring the pre-defined enantiomer avoids the time, cost, and variable yield of in-house chiral resolution, directly accelerating SAR studies and synthesis of enantiopure drug candidates.
- [1] Kuujia.com. (2R)-2-methyl-3-(4-methylphenyl)propanoic acid (CAS 1379440-46-6) product page and pricing. View Source
- [2] ChemSpider. (2R)-2-Methyl-3-(4-methylphenyl)propanoic acid. CSID: 71106180. View Source
